3-Fluorostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

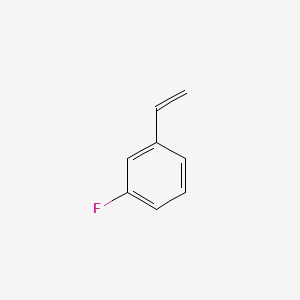

IUPAC Name |

1-ethenyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJSKEGAHBAHFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188533 | |

| Record name | 3-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350-51-6 | |

| Record name | 3-Fluorostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluorostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluorostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluorostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluorostyrene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KL9ZU62L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Fluorostyrene CAS number and properties

An In-depth Technical Guide to 3-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated organic compound that has garnered significant interest across scientific and industrial domains.[1] Structurally, it is a derivative of styrene (B11656) featuring a fluorine atom at the meta position of the aromatic ring. This substitution imparts unique electronic properties and reactivity, making it a valuable monomer for the synthesis of specialty polymers and a key building block in the creation of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] The presence of the fluorine atom can enhance lipophilicity, improve metabolic stability, and modulate the binding affinity of molecules, making it a strategic component in medicinal chemistry and drug design.[2][3] This guide provides a comprehensive overview of this compound, covering its chemical and physical properties, spectral data, safety and handling protocols, and its primary applications.

Core Chemical Identity

The fundamental identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| Chemical Name | 1-ethenyl-3-fluorobenzene |

| Synonyms | 1-Fluoro-3-vinylbenzene, m-Fluorostyrene |

| CAS Number | 350-51-6[4][5] |

| EC Number | 206-504-9[5][6] |

| Molecular Formula | C₈H₇F[1][4][7] |

| SMILES | C=Cc1cccc(c1)F[8] |

| InChI Key | ZJSKEGAHBAHFON-UHFFFAOYSA-N[6][9] |

Physicochemical Properties

This compound is a colorless to nearly colorless liquid under standard conditions.[10] Its physical properties are summarized in the table below. It is typically supplied with an inhibitor, such as 4-tert-butylcatechol (B165716) (TBC), to prevent spontaneous polymerization.[6][9]

| Property | Value |

| Molecular Weight | 122.14 g/mol [4][6] |

| Appearance | Colorless to Almost Colorless Liquid[10] |

| Density | 1.025 g/mL at 25 °C[1][6] |

| Boiling Point | 30-31 °C at 4 mmHg[1][6][7] |

| 41 °C at 13 mmHg[10] | |

| Refractive Index (n20/D) | 1.516 - 1.518[6][7] |

| Flash Point | 29 °C (84.2 °F) - closed cup[1][6] |

| Purity | Typically >97.0% (GC)[10] |

| Solubility | Insoluble in water. Soluble in benzene, methanol, ethanol, and ether.[10] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Reference |

| ¹H NMR | Spectra available in chemical databases.[11] |

| ¹³C NMR | Spectra available in chemical databases.[7][11][12] |

| Infrared (IR) | Spectra available for liquid film.[7] |

| Mass Spectrometry | Electron ionization mass spectra are available, with a top peak at m/z 122.[7][11] |

Synthesis and Reactivity

General Synthesis Pathway

While multiple specific synthetic routes exist, a common conceptual pathway to vinylarenes like this compound involves a Wittig reaction. This process typically starts with a corresponding fluorinated benzaldehyde, which is reacted with a phosphorus ylide to form the vinyl group.

References

- 1. nbinno.com [nbinno.com]

- 2. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. scbt.com [scbt.com]

- 5. 350-51-6 | CAS DataBase [m.chemicalbook.com]

- 6. This compound 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. This compound 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]

- 10. This compound | 350-51-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

3-Fluorostyrene molecular weight and formula

This document provides core technical information regarding the chemical compound 3-Fluorostyrene, intended for researchers, scientists, and professionals in drug development.

Core Properties

This compound, also known as m-Fluorostyrene, is an organic compound with the following fundamental properties.[1] The molecular formula and molecular weight are key identifiers for this chemical substance.[1][2][3][4][5]

| Property | Value |

| Molecular Formula | C₈H₇F |

| Molecular Weight | 122.14 g/mol [1][2][3] |

| IUPAC Name | 1-ethenyl-3-fluorobenzene |

| CAS Number | 350-51-6 |

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to individual research and development projects and are not detailed in general chemical summaries. For specific experimental procedures, researchers should consult peer-reviewed scientific literature and established chemical synthesis databases.

Visualizations

As this compound is a small organic molecule, it does not possess inherent signaling pathways, complex experimental workflows, or logical relationships that would be represented by a Graphviz diagram. Such visualizations are typically employed for biological processes, complex systems, or intricate experimental designs, none of which apply to the fundamental chemical properties of this compound.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorostyrene is a fluorinated derivative of styrene, a key monomer in the polymer industry and a versatile building block in organic synthesis. The introduction of a fluorine atom onto the aromatic ring significantly influences the electronic properties and reactivity of the molecule, making it a valuable precursor for the synthesis of specialty polymers, advanced materials, and pharmaceutical intermediates.[1][2] A thorough understanding of its physical properties is paramount for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols and structured data for easy reference.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below. These properties are crucial for handling, storage, reaction setup, and purification of the compound.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Name | 1-Ethenyl-3-fluorobenzene | [3][4] |

| Synonyms | m-Fluorostyrene | [4] |

| CAS Number | 350-51-6 | [5] |

| Molecular Formula | C₈H₇F | [5][6] |

| Molecular Weight | 122.14 g/mol | [5][6] |

| Appearance | Colorless to almost colorless clear liquid |

Thermophysical Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 30-31 °C | at 4 mmHg | [3][7] |

| 41 °C | at 13 mmHg | ||

| Estimated ~145-150 °C | at 760 mmHg | Calculated Estimate | |

| Melting Point | Not available | - | |

| Flash Point | 29 °C (84.2 °F) | Closed cup | [3] |

| Density | 1.025 g/mL | at 25 °C | [7] |

| Specific Gravity | 1.03 | 20/20 °C | |

| Vapor Pressure | 3.0 ± 0.3 mmHg | at 25 °C (Predicted) | [3] |

Optical and Solubility Properties

| Property | Value | Conditions | Source(s) |

| Refractive Index (n_D) | 1.516 - 1.518 | at 20 °C | [3] |

| 1.517 | at 20 °C | [7] | |

| 1.52 | at 20 °C | ||

| Solubility in Water | Insoluble | - | [7] |

| Solubility in Organic Solvents | Soluble in Benzene (B151609), Methanol, Ethanol, Ether | - |

Experimental Protocols for Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Simple Distillation [8][9] This method is suitable for determining the boiling point of a pure liquid at atmospheric pressure.

-

Apparatus: A standard simple distillation setup is used, consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Procedure:

-

A sample of this compound (typically >5 mL) is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a consistent stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded concurrently.

-

Method 2: Thiele Tube Method (for small quantities) [8][10] This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (or fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The sealed capillary tube is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to the thermometer, and the assembly is placed in the Thiele tube containing a high-boiling mineral oil.

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

Density Measurement

Density is the mass per unit volume of a substance.

Method: Pycnometer Method A pycnometer is a flask with a precisely known volume, used for accurate density measurements.

-

Apparatus: A pycnometer (a small glass flask with a ground-glass stopper having a capillary tube), an analytical balance, and a constant-temperature water bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with this compound, and the stopper is inserted, ensuring that excess liquid is expelled through the capillary.

-

The exterior of the pycnometer is carefully dried.

-

The filled pycnometer is placed in a constant-temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

The liquid level in the capillary is adjusted to the mark if necessary.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance.

Method: Abbe Refractometer [11] The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Apparatus: An Abbe refractometer, a constant-temperature water bath connected to the refractometer prisms, and a Pasteur pipette.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prisms of the refractometer are cleaned and dried.

-

A few drops of this compound are placed on the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value (e.g., 20 °C) by the circulating water bath.

-

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical hierarchy and relationships between the fundamental and derived physical properties of this compound.

Spectroscopic Data

For the structural elucidation and purity assessment of this compound, various spectroscopic techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, confirming the positions of the fluorine and vinyl substituents on the benzene ring.[3]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum exhibits characteristic absorption bands for the C-F bond, aromatic C=C stretching, vinyl C=C stretching, and C-H bonds, which are useful for functional group identification.[3]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry provides the molecular weight and fragmentation pattern of this compound, which aids in its identification and the analysis of its purity.[3]

-

Conclusion

This technical guide has provided a detailed compilation of the essential physical properties of this compound, catering to the needs of researchers, scientists, and professionals in drug development. The tabulated data offers a quick and comprehensive reference, while the detailed experimental protocols provide practical guidance for the determination of these properties in a laboratory setting. The logical relationship diagram visually encapsulates the interconnectedness of these physical constants, rooted in the molecule's fundamental structure. A solid grasp of these properties is indispensable for the safe and effective application of this compound in its diverse and expanding roles in science and industry.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 350-51-6 | CAS DataBase [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. davjalandhar.com [davjalandhar.com]

An In-depth Technical Guide to the Synthesis and Purification of 3-Fluorostyrene

Introduction

3-Fluorostyrene (CAS No: 350-51-6) is a fluorinated organic compound that serves as a critical building block in the development of advanced materials and pharmaceuticals.[1][2] Its structure, featuring a vinyl group attached to a fluorine-substituted aromatic ring, imparts unique chemical properties that are leveraged in polymer science and medicinal chemistry.[1] The presence of the fluorine atom can enhance properties such as thermal stability in polymers and can modify the metabolic stability and lipophilicity of pharmaceutical compounds.[3] This guide provides a detailed overview of the primary synthetic routes and purification methodologies for this compound, intended for researchers, chemists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, purification, and application in further chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₇F | [4][5] |

| Molecular Weight | 122.14 g/mol | [4][6] |

| Appearance | Colorless to almost colorless liquid | |

| Boiling Point | 30-31 °C at 4 mmHg | |

| Density | 1.025 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.517 | |

| Flash Point | 29 °C (84.2 °F) - closed cup | |

| Purity (Typical) | >97.0% (GC) | |

| Common Inhibitor | 4-tert-butylcatechol (B165716) (TBC) |

Synthesis of this compound

Several established synthetic strategies can be employed to produce this compound. The selection of a particular method often depends on the availability of starting materials, desired scale, and required purity. The most common routes include the Wittig reaction, Mizoroki-Heck reaction, decarboxylation of 3-fluorocinnamic acid, and dehydration of the corresponding alcohol.

Wittig Reaction

The Wittig reaction is a robust and widely used method for synthesizing alkenes from aldehydes or ketones.[7][8] In this pathway, 3-fluorobenzaldehyde (B1666160) is reacted with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form the desired vinyl group.[8] The strong phosphorus-oxygen double bond formed in the triphenylphosphine (B44618) oxide byproduct provides the thermodynamic driving force for the reaction.[9]

Experimental Protocol:

-

Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide and suspend it in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of the orange-red ylide indicates a successful reaction.[10]

-

Wittig Olefination: To the freshly prepared ylide solution, add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[11] For the synthesis of this compound, this typically involves coupling 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene with ethylene (B1197577) gas in the presence of a palladium catalyst and a base.[12] This method is a powerful tool for forming carbon-carbon bonds.[13]

Experimental Protocol:

-

To a pressure vessel, add the palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), 1-bromo-3-fluorobenzene, and a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃).[13]

-

Seal the vessel, purge with nitrogen, and then pressurize with ethylene gas.

-

Heat the reaction mixture with stirring to the required temperature (typically 80-120 °C) for several hours.

-

After cooling to room temperature, vent the excess ethylene gas.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Decarboxylation of 3-Fluorocinnamic Acid

This method involves the removal of a carboxyl group from 3-fluorocinnamic acid to yield this compound. The decarboxylation can be achieved thermally or with the aid of a catalyst, often a copper salt in a high-boiling solvent like quinoline.[14] This route is advantageous if 3-fluorocinnamic acid is a readily available precursor.

Experimental Protocol:

-

Combine 3-fluorocinnamic acid and a catalytic amount of copper(I) oxide or copper powder in a high-boiling point solvent such as quinoline.

-

Fit the flask with a distillation apparatus.

-

Heat the mixture under a nitrogen atmosphere. As the reaction proceeds, the this compound product will distill from the reaction mixture along with some solvent.

-

Continue heating until the evolution of CO₂ ceases and no more product distills over.

-

Collect the distillate and wash it with dilute hydrochloric acid to remove the quinoline.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous calcium chloride.

-

The crude product is then purified, typically by vacuum distillation.

Purification of this compound

Crude this compound obtained from any synthetic route requires purification to remove unreacted starting materials, catalysts, byproducts, and solvents. Due to the reactive nature of the vinyl group, which is susceptible to polymerization, purification must be conducted carefully.

Key Purification Steps:

-

Workup: Initial purification involves washing the crude organic mixture with aqueous solutions to remove water-soluble impurities. This may include acidic or basic washes depending on the reaction byproducts.

-

Drying: The organic solution is dried using an anhydrous salt like MgSO₄ or Na₂SO₄.

-

Distillation: Fractional distillation under reduced pressure is the most effective method for purifying this compound, separating it from less volatile impurities.[15] The boiling point of 30-31 °C at 4 mmHg allows for distillation at moderate temperatures, minimizing polymerization.

-

Column Chromatography: For removing impurities with similar boiling points, flash column chromatography over silica (B1680970) gel can be employed.[16][17] A non-polar eluent system, such as hexanes or a mixture of hexanes and ethyl acetate, is typically used.

-

Inhibitor Addition: To ensure long-term stability and prevent polymerization during storage, a radical inhibitor like 4-tert-butylcatechol (TBC) is added to the final product.

General Purification Protocol:

-

Transfer the crude product from the synthesis step into a separatory funnel.

-

Wash sequentially with dilute HCl (if a basic catalyst like Et₃N was used), saturated sodium bicarbonate solution (if the reaction was acidic), and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the bulk solvent using a rotary evaporator at low temperature.

-

Add a small amount of a polymerization inhibitor (e.g., hydroquinone (B1673460) or TBC) to the crude liquid.

-

Set up a fractional distillation apparatus and distill the liquid under reduced pressure (e.g., 4 mmHg).

-

Collect the fraction boiling at approximately 30-31 °C.

-

For exceptionally high purity, the distilled product can be further purified by flash column chromatography.

-

Add a final portion of TBC (typically 100-200 ppm) to the purified this compound for storage at 2-8 °C.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Direct fluorination of styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. Decarboxylation [organic-chemistry.org]

- 15. orgsyn.org [orgsyn.org]

- 16. Purification [chem.rochester.edu]

- 17. orgsyn.org [orgsyn.org]

Spectroscopic Profile of 3-Fluorostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Fluorostyrene, a key building block in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.18 | dd | 4.8, 1.6 | Ar-H |

| 7.02 – 6.96 | m | Ar-H (2H) | |

| 6.83 | dd | 17.4, 10.8 | -CH=CH₂ |

| 5.58 | d | 17.3 | -CH=CH H (trans) |

| 5.15 | d | 10.8 | -CH=CHH (cis) |

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Data

| Chemical Shift (δ) ppm |

| 143.15 |

| 129.96 |

| 127.41 |

| 125.90 |

| 124.42 |

| 113.35 |

Solvent: CDCl₃, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3080 | Medium | =C-H | Stretch |

| 3100-3000 | Medium | Ar C-H | Stretch |

| 1630 | Medium | C=C | Stretch (Vinyl) |

| 1600-1450 | Medium-Strong | C=C | Stretch (Aromatic) |

| 990, 910 | Strong | =C-H | Out-of-plane bend |

| 800-600 | Strong | C-F | Stretch |

Note: The IR data is a representation of characteristic absorptions for a substituted styrene (B11656) and may vary slightly based on the experimental conditions.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 96 | 28.4 | [M-C₂H₂]⁺ |

| 101 | 26.4 | [M-C₂H₃]⁺ |

| 75 | 9.3 | [C₆H₄]⁺ |

| 51 | 8.8 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 75 eV[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[3]

-

The solution is transferred to a 5 mm NMR tube.[3]

-

The sample is vortexed to ensure homogeneity.

¹H NMR Acquisition:

-

The NMR spectrometer is tuned to the ¹H frequency (e.g., 400 MHz).

-

The sample is inserted into the magnet.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is executed.

-

The free induction decay (FID) is collected.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency (e.g., 101 MHz).

-

A proton-decoupled ¹³C NMR experiment is set up.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, with a relaxation delay between scans.

-

The FID is collected.

Data Processing (¹H and ¹³C):

-

The FID is Fourier transformed to generate the spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]

-

The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV.[4] This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to 3-Fluorostyrene for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development interested in the procurement and application of 3-Fluorostyrene. This versatile fluorinated monomer is a valuable building block in the synthesis of advanced polymers and functional molecules with applications in medicinal chemistry and materials science.

Commercial Suppliers and Specifications

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The quality and specifications of the commercially available product are crucial for the reproducibility and success of experimental work. Key suppliers and their typical product specifications are summarized below.

| Supplier | Purity | Stabilizer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 98% | 4-tert-butylcatechol | 350-51-6 | C₈H₇F | 122.14 |

| TCI America | >97.0% (GC)[1] | TBC (tert-butylcatechol) | 350-51-6[1] | C₈H₇F[1] | 122.14[1] |

| Santa Cruz Biotechnology | Not specified | Not specified | 350-51-6[2] | C₈H₇F[2] | 122.14[2] |

| Indofine Chemical Company | 98%[3] | Not specified | 350-51-6[3] | C₈H₇F[3] | 122.14[3] |

It is imperative for researchers to consult the certificate of analysis provided by the supplier for lot-specific purity and other quality control data. The presence of a stabilizer, typically from the catechol family, is important to prevent polymerization during storage. For most applications, removal of the inhibitor prior to use is recommended and can be achieved by passing the monomer through a column of activated basic alumina (B75360).

Core Applications in Research

The strategic incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties.[4][5][6][7][8] this compound serves as a key monomer for the introduction of a fluorinated phenyl group into a variety of molecular scaffolds.

Polymer Synthesis for Drug Delivery and Advanced Materials

This compound is widely used in the synthesis of fluorinated polymers. The presence of the fluorine atom can enhance the thermal stability, chemical resistance, and alter the electronic properties of the resulting polymers. In the context of drug delivery, the incorporation of fluorine can improve the metabolic stability and bioavailability of polymeric drug carriers.

Synthesis of Fluorinated Compounds in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5][6][7][8] this compound can be utilized as a starting material in multi-step syntheses to create complex fluorinated molecules for biological screening.

Experimental Protocols

While specific experimental protocols will vary depending on the desired product, the following provides a general methodology for the free-radical copolymerization of this compound, a common application for this monomer. This protocol is adapted from general procedures for styrene (B11656) copolymerization.

Protocol: Free-Radical Copolymerization of this compound with a Comonomer (e.g., Styrene)

Materials:

-

This compound (inhibitor removed)

-

Styrene (inhibitor removed)

-

Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

-

Anhydrous toluene (B28343) (or other suitable solvent)

-

Methanol

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Nitrogen or Argon inlet

-

Heating mantle with a temperature controller

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Inhibitor Removal: Pass this compound and Styrene through a short column of basic alumina immediately before use to remove the polymerization inhibitor.

-

Reaction Setup: Assemble a dry round-bottom flask with a condenser under a positive pressure of inert gas (Nitrogen or Argon).

-

Reagent Addition: To the flask, add the desired molar ratio of this compound and Styrene, followed by anhydrous toluene to achieve the desired monomer concentration (typically 1-2 M).

-

Initiator Addition: Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the total monomer concentration).

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) with vigorous stirring. Monitor the progress of the polymerization by taking aliquots and analyzing the conversion by methods such as ¹H NMR or gravimetry.

-

Reaction Quenching and Polymer Precipitation: After the desired time or conversion is reached, cool the reaction mixture to room temperature and quench the polymerization by exposing the solution to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with stirring.

-

Polymer Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.

-

Characterization: Characterize the resulting copolymer by techniques such as ¹H NMR and ¹⁹F NMR to determine the copolymer composition, Gel Permeation Chromatography (GPC) for molecular weight and dispersity analysis, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the use of this compound in research.

References

- 1. This compound | 350-51-6 | TCI AMERICA [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. Indofine Chemical this compound, 98%, 5 Gm, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. bioengineer.org [bioengineer.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Fluorostyrene (CAS No. 350-51-6), a flammable and irritant liquid commonly used as a monomer in polymer synthesis and as an intermediate in the production of pharmaceutical compounds.[1] Adherence to the following precautions is critical to ensure the safety of laboratory personnel and the integrity of research.

Physicochemical and Hazard Data

Proper handling and storage procedures are directly informed by the physical and chemical properties of a substance, as well as its inherent hazards. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇F | [2][3] |

| Molecular Weight | 122.14 g/mol | [2][3] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 30-31 °C at 4 mmHg | |

| 41 °C at 13 mmHg | ||

| Density | 1.025 g/mL at 25 °C | |

| Specific Gravity (20/20) | 1.03 | |

| Refractive Index (n20/D) | 1.517 | |

| Flash Point | 29 °C (84.2 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in Benzene, Methanol, Ethanol, Ether |

Table 2: GHS Hazard Classification and Statements

| Classification | Code | Description | Source |

| Flammable liquids | H226 | Flammable liquid and vapor | [2][4] |

| Skin irritation | H315 | Causes skin irritation | [2][4] |

| Serious eye irritation | H319 | Causes serious eye irritation | [2][4] |

| Specific target organ toxicity — single exposure (respiratory tract irritation) | H335 | May cause respiratory irritation | [4] |

Experimental Protocols: Safe Handling and Emergency Procedures

While specific experimental protocols will vary based on the application, the following general procedures for handling and emergencies are mandatory.

2.1. Standard Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[4] Ground and bond containers and receiving equipment to prevent static discharge.[4][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

2.2. Spill Response Protocol

-

Immediate Action: Evacuate the area and eliminate all ignition sources.[4][6]

-

Containment: For small spills, absorb with a dry chemical absorbent. For large spills, dike the area to contain the spill.[4]

-

Clean-up: Use non-sparking tools and explosion-proof equipment for cleanup.[4] Collect the absorbed material into a suitable, labeled container for disposal.

-

Ventilation: Ventilate the area thoroughly after cleanup.[4]

2.3. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[4][5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[4] If skin irritation occurs, get medical advice.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][5] If eye irritation persists, seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention.

Storage and Disposal

3.1. Storage

Store this compound in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces.[4] The recommended storage temperature is refrigerated (0-10°C). Keep the container tightly closed.[4] The product may be stabilized with 4-tert-butylcatechol (B165716) (TBC).

3.2. Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.

Visualized Workflows and Relationships

To further clarify the safety procedures, the following diagrams illustrate key workflows and logical relationships in the handling of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3-Fluorostyrene. While specific experimental data for the monomer is limited in publicly available literature, this document synthesizes information from studies on analogous compounds, particularly styrene (B11656) and other substituted styrenes, to infer the thermal behavior of this compound. This guide covers anticipated thermal properties, potential decomposition pathways, and detailed experimental protocols for characterization. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who handle or utilize this compound, enabling them to anticipate its behavior at elevated temperatures and design appropriate experimental and handling procedures.

Introduction

This compound is a substituted aromatic monomer of significant interest in polymer chemistry and materials science. Its applications span the synthesis of specialty polymers with tailored properties, including enhanced thermal resistance and specific optical or dielectric characteristics. Furthermore, in the pharmaceutical industry, the fluorostyrene moiety is a valuable building block in the synthesis of complex organic molecules. Understanding the thermal stability and decomposition profile of this compound is paramount for its safe handling, storage, and processing, as well as for predicting the performance and degradation characteristics of materials derived from it.

This guide aims to provide a detailed technical overview of the thermal properties of this compound. Due to the scarcity of direct experimental data on the monomer, this document leverages established knowledge of the thermal decomposition of styrene and its derivatives to provide a predictive framework.

Thermal Stability of this compound

The thermal stability of a chemical compound refers to its resistance to decomposition at elevated temperatures. For a monomer like this compound, this is a critical parameter that influences its polymerization process, storage conditions, and potential for hazardous runaway reactions.

Influence of Fluorine Substitution

The introduction of a fluorine atom onto the aromatic ring of styrene is expected to influence its thermal stability. Generally, the high strength of the carbon-fluorine bond suggests that fluorination can enhance the thermal stability of organic molecules. Studies on fluorinated polymers have shown that they often exhibit higher decomposition temperatures compared to their non-fluorinated counterparts. However, the position of the substituent on the aromatic ring can also play a significant role in the decomposition mechanism and overall stability.

Comparative Thermal Properties

| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Activation Energy (kJ/mol) |

| Polystyrene (PS) | ~350-400 | ~420 | 180-200 |

| Poly(p-methylstyrene) (PMS) | ~360-410 | ~430 | ~190 |

| Poly(p-chlorostyrene) (PClS) | ~370-420 | ~440 | ~210 |

| Poly(p-bromostyrene) (PBrS) | ~350-400 | ~425 | Varies with conversion |

Note: The data presented in this table is for the respective polymers and not the monomers. It is intended to illustrate the general effect of substitution on the thermal stability of polystyrene derivatives. The exact values can vary depending on the experimental conditions such as heating rate and atmosphere.

Based on these trends, it is reasonable to hypothesize that poly(this compound) would exhibit a decomposition temperature comparable to or slightly higher than that of polystyrene. The thermal stability of the this compound monomer itself is expected to be lower than its polymer, as monomers are generally more reactive.

Decomposition of this compound

The thermal decomposition of this compound is anticipated to proceed through complex radical-mediated pathways, similar to styrene. At elevated temperatures, the molecule will fragment, leading to the formation of a variety of smaller molecules.

Anticipated Decomposition Pathways

The pyrolysis of styrene primarily involves the homolytic cleavage of the C-C bond between the vinyl group and the aromatic ring, as well as reactions involving the vinyl group itself. For this compound, the following decomposition pathways are plausible:

-

Depolymerization (if polymerized): If this compound has undergone polymerization, the primary decomposition mechanism at lower temperatures is likely to be depolymerization, yielding the monomer.

-

Vinyl Group Reactions: The vinyl group is susceptible to radical attack and can undergo various reactions, including hydrogen abstraction and addition reactions.

-

C-F Bond Scission: While the C-F bond is strong, at very high temperatures, its cleavage could occur, leading to the formation of fluorinated radical species.

-

Ring Opening and Fragmentation: At higher energy inputs, the aromatic ring can open, leading to the formation of smaller aliphatic and aromatic fragments.

The following diagram illustrates a potential initial step in the thermal decomposition of this compound, involving the homolytic cleavage of the benzylic C-C bond.

Caption: Initial C-C bond cleavage in this compound decomposition.

Expected Decomposition Products

Based on studies of styrene pyrolysis, the decomposition of this compound is likely to produce a complex mixture of products. These can be broadly categorized as:

-

Monomer: this compound itself, particularly if the decomposition occurs from its polymer.

-

Aromatic Compounds: Benzene, toluene, ethylbenzene, and other substituted aromatic compounds. In the case of this compound, fluorinated analogues of these compounds would be expected.

-

Aliphatic Compounds: Methane, ethane, ethene, and other small hydrocarbons.

-

Polycyclic Aromatic Hydrocarbons (PAHs): At higher temperatures, recombination of smaller fragments can lead to the formation of PAHs.

The following table lists potential decomposition products of this compound based on analogy with styrene pyrolysis.

| Product Category | Expected Compounds |

| Monomer | This compound |

| Simple Aromatics | Fluorobenzene, Benzene, Toluene, Ethylbenzene |

| Styrene Derivatives | Styrene, Methylstyrenes |

| Gaseous Products | Methane, Ethene, Ethane, Hydrogen Fluoride |

| Oligomers | Dimers and trimers of this compound |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is employed. The following sections detail the standard methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum). Due to its volatility, a sealed pan with a pinhole lid is recommended to control evaporation.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Analysis:

-

The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the final residual mass.

-

The derivative of the TGA curve (DTG curve) is used to identify the temperatures of the fastest decomposition rates.

-

Caption: A typical workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of this compound, such as its boiling point and any exothermic decomposition events, by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Encapsulate a small, accurately weighed sample (typically 2-5 mg) of this compound in a hermetically sealed aluminum or stainless steel pan to prevent volatilization.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A controlled heating program is applied, typically at a rate of 10 °C/min. The temperature range should cover the expected boiling point and decomposition region.

-

-

Data Analysis:

-

The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., boiling) and exothermic events (e.g., decomposition or polymerization).

-

The onset temperature and peak temperature of any exothermic events provide information about the thermal stability of the monomer.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual decomposition products of this compound.

Methodology:

-

Instrument Setup: A pyrolysis unit is directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Introduction: A small amount of this compound is introduced into the pyrolysis chamber.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature in an inert atmosphere.

-

Separation and Identification: The volatile decomposition products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparing them to spectral libraries.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound monomer is not extensively documented in the public domain, a comprehensive understanding of its likely behavior can be formulated by drawing analogies from studies on styrene and other substituted styrenes. The presence of the fluorine atom is anticipated to enhance the thermal stability of the corresponding polymer. The decomposition of this compound monomer at elevated temperatures is expected to proceed via complex radical mechanisms, yielding a mixture of fluorinated and non-fluorinated aromatic and aliphatic compounds.

For researchers and professionals working with this compound, it is crucial to employ appropriate analytical techniques such as TGA, DSC, and Py-GC-MS to experimentally determine its specific thermal properties. The detailed experimental protocols provided in this guide offer a solid foundation for conducting such investigations. A thorough understanding of the thermal behavior of this compound is essential for ensuring its safe handling, optimizing its use in various applications, and predicting the long-term stability of the materials derived from it. Further research dedicated to the experimental investigation of this compound's thermal properties is warranted to fill the current knowledge gap.

An In-Depth Technical Guide on the Discovery and History of 3-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorostyrene (m-fluorostyrene) is a fluorinated aromatic monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and medicinal chemistry. The introduction of a fluorine atom onto the styrene (B11656) backbone imparts unique electronic properties and alters the reactivity and characteristics of the resulting polymers and molecules. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, including its physical and chemical properties, classical synthesis methodologies with detailed experimental protocols, and the logical pathways for its preparation.

Physicochemical and Spectroscopic Data of this compound

The unique properties of this compound, largely influenced by the presence of the electronegative fluorine atom, are summarized in the tables below. These data are crucial for its application in various chemical syntheses and polymerizations.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇F | [1] |

| Molecular Weight | 122.14 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 30-31 °C at 4 mmHg | [2] |

| Density | 1.025 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.517 | [2] |

| Flash Point | 29 °C (84.2 °F) - closed cup | [2] |

Spectroscopic Data

| Spectrum Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~5.2 (dd, 1H, vinyl), ~5.7 (dd, 1H, vinyl), ~6.7 (dd, 1H, vinyl), ~6.9-7.3 (m, 4H, aromatic) | [1] |

| ¹³C NMR (CDCl₃) | δ ~113-115 (d, C-F coupling), ~122-130 (aromatic C), ~136 (vinyl CH), ~139 (quaternary aromatic C), ~163 (d, C-F) | [1] |

| Infrared (IR) | C=C stretch (vinyl), C-H stretch (aromatic and vinyl), C-F stretch | [1] |

| Mass Spectrometry (MS) | m/z 122 (M⁺), 121, 109, 103, 101 | [1] |

Historical Synthesis of this compound

Logical Synthesis Pathways

The following diagram illustrates the primary historical synthetic routes to this compound from common starting materials.

Caption: Historical synthetic pathways to this compound.

Experimental Protocols for Historical Syntheses

The following sections provide detailed experimental protocols for the classical synthesis of this compound. These methods are foundational and represent the types of procedures that would have been employed in its early preparations.

Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide.[2][3][4][5][6]

Reaction Workflow:

Caption: Wittig reaction workflow for this compound synthesis.

Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise via the dropping funnel over 30 minutes. The formation of the orange-red ylide is observed. Stir the mixture at 0 °C for an additional 30 minutes, and then allow it to warm to room temperature and stir for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of 3-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Reaction Completion and Quench: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

-

Work-up and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, a mixture of this compound and triphenylphosphine oxide, can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Dehydration of 1-(3-Fluorophenyl)ethanol

The acid-catalyzed dehydration of a secondary alcohol is a common method for the synthesis of alkenes.

Reaction Workflow:

Caption: Dehydration of 1-(3-Fluorophenyl)ethanol workflow.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 1-(3-fluorophenyl)ethanol (1.0 equivalent) and a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Dehydration: Heat the mixture gently. The this compound and water will co-distill. Collect the distillate in a receiving flask.

-

Work-up and Purification: Transfer the distillate to a separatory funnel and wash with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine. Dry the organic layer over anhydrous calcium chloride. The crude this compound is then purified by fractional distillation under reduced pressure.

Dehydrohalogenation of 1-Bromo-1-(3-fluorophenyl)ethane

The elimination of a hydrogen halide from an alkyl halide using a strong base is a classical method for alkene synthesis.

Reaction Workflow:

Caption: Dehydrohalogenation workflow for this compound synthesis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 1-bromo-1-(3-fluorophenyl)ethane (1.0 equivalent) in a suitable solvent such as ethanol (B145695).

-

Elimination Reaction: Add a solution of potassium hydroxide (B78521) (a slight excess) in ethanol to the flask. Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water. Extract the product with a low-boiling organic solvent like diethyl ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed by distillation. The resulting crude this compound is then purified by fractional distillation under reduced pressure.

Decarboxylation of 3-Fluorocinnamic Acid

The decarboxylation of cinnamic acid derivatives, often in the presence of a catalyst, can yield styrenes.

Reaction Workflow:

References

The Unfound Natural Treasures: A Technical Guide to the Elusive Natural Occurrence of Fluorinated Styrenes

An in-depth exploration for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the inquiry into the natural occurrence of fluorinated styrenes. Despite a comprehensive review of the scientific literature, there is currently no evidence to suggest that fluorinated styrenes are naturally produced by any known biological or geological process . While the synthesis of fluorinated styrenes is well-established in synthetic organic chemistry for the development of polymers and other materials, nature has not been found to employ these specific chemical entities.

This guide will, therefore, pivot to the broader, and well-documented, field of naturally occurring organofluorine compounds. It will provide a detailed overview of the known naturally produced fluorinated molecules, the organisms that synthesize them, the biosynthetic pathways involved, and the analytical methods employed for their detection and characterization. This information is crucial for researchers in drug discovery and biotechnology who are interested in nature's strategies for fluorine incorporation.

The Search for Naturally Occurring Fluorinated Styrenes: A Null Result

An extensive search of scientific databases and literature reveals a conspicuous absence of any reports on the isolation or identification of fluorinated styrenes from natural sources. Styrene (B11656) itself is found in nature, being a component of some plant resins and produced by certain microorganisms.[1] However, the enzymatic machinery to incorporate fluorine into a styrene backbone has not been discovered. The primary mechanism for enzymatic fluorination in nature involves the fluorinase enzyme, which acts on S-adenosyl-L-methionine (SAM) and not on aromatic precursors like styrene.[2][3][4]

The Known Landscape of Natural Organofluorines

While fluorinated styrenes remain elusive in nature, a small but fascinating collection of other organofluorine compounds has been identified. These are primarily secondary metabolites produced by bacteria and plants.[5] The discovery of these compounds has provided valuable insights into the biological mechanisms of C-F bond formation.

Key Naturally Occurring Organofluorine Compounds

The majority of naturally occurring organofluorines are aliphatic. The following table summarizes the most well-characterized examples:

| Compound Name | Chemical Formula | Natural Source (Organism) | Typical Concentration |

| Fluoroacetate (B1212596) | FCH₂COOH | Dichapetalum cymosum, Streptomyces cattleya | Up to 1.2 mM in S. cattleya culture[6] |

| 4-Fluorothreonine | C₄H₈FNO₃ | Streptomyces cattleya | Up to 0.5 mM in S. cattleya culture[6] |

| Fluorooleic Acid | C₁₈H₃₃FO₂ | Dichapetalum toxicarium | - |

| Fluoroacetone | C₃H₅FO | Believed to be a biosynthetic intermediate[5] | - |

| Nucleocidin | C₁₀H₁₃FN₅O₆S | Streptomyces calvus | - |

| 2-Fluorocitrate | C₆H₅FO₇ | Formed by the metabolic action of fluoroacetate | - |

The Biosynthesis of Natural Organofluorines: The Role of Fluorinase

The formation of the carbon-fluorine bond in biological systems is a remarkable enzymatic feat, primarily catalyzed by the enzyme 5'-deoxy-5'-fluoroadenosine synthase, commonly known as fluorinase.[2][3][7] This enzyme facilitates a nucleophilic substitution reaction.

The Fluorinase-Catalyzed Reaction

The fluorinase enzyme utilizes fluoride (B91410) ion (F⁻) and S-adenosyl-L-methionine (SAM) as substrates. The reaction proceeds via an SN2 mechanism where the fluoride ion attacks the 5'-carbon of the ribose moiety of SAM, displacing methionine to form 5'-deoxy-5'-fluoroadenosine (5'-FDA).[2][3][4] 5'-FDA then serves as a precursor for the biosynthesis of other fluorinated metabolites like fluoroacetate and 4-fluorothreonine.[2]

Experimental Protocols for the Detection and Analysis of Natural Organofluorines

The identification and quantification of the minute amounts of organofluorines present in complex biological matrices require sensitive and specific analytical techniques.

Sample Preparation and Extraction

The initial step involves the careful extraction of the target compounds from the biological source (e.g., bacterial culture, plant material).

Protocol for Extraction from Streptomyces cattleya Culture:

-

Cell Lysis: The bacterial cells are harvested by centrifugation and then lysed using methods such as sonication or enzymatic digestion to release intracellular metabolites.

-

Solvent Extraction: The lysate is typically extracted with a polar organic solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins and extract small molecules.

-

Solid-Phase Extraction (SPE): The crude extract is often cleaned up and concentrated using SPE cartridges to remove interfering substances.

Analytical Instrumentation

A combination of chromatographic separation and mass spectrometric detection is the gold standard for the analysis of organofluorines.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. Derivatization is often required to increase the volatility of polar compounds like fluoroacetate.[8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can analyze a wider range of compounds, including non-volatile and thermally labile molecules, without the need for derivatization.[9]

Conclusion and Future Perspectives

References

- 1. styrene.org [styrene.org]

- 2. The mechanism of the enzymatic fluorination in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinase - Wikipedia [en.wikipedia.org]

- 4. Biocatalysis – Fluorinase - Wordpress [reagents.acsgcipr.org]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. Biosynthesis of fluorinated secondary metabolites by Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural and engineered biosynthesis of fluorinated natural products - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Basic Reactivity of the Vinyl Group in 3-Fluorostyrene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the fundamental reactivity of the vinyl group in 3-fluorostyrene. The presence of a fluorine atom in the meta position of the styrene (B11656) ring introduces significant electronic effects that modulate the reactivity of the vinyl moiety compared to its non-fluorinated counterpart, styrene. This document explores the impact of these electronic effects on key classes of reactions: radical polymerization, electrophilic addition, and palladium-catalyzed cross-coupling reactions. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages established principles of physical organic chemistry and data from analogous substituted styrenes to provide a robust framework for understanding and predicting its chemical behavior. Detailed experimental protocols for representative reactions are provided, along with visualizations of reaction mechanisms and workflows to facilitate practical application in a research and development setting.

Introduction: The Influence of the Meta-Fluoro Substituent

This compound is an aromatic monomer that presents a unique reactivity profile due to the electronic properties of the fluorine atom. Fluorine is the most electronegative element, and when positioned on an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I). From the meta position, the resonance effect (+M) of the fluorine atom is negligible. This net electron-withdrawing character is quantitatively described by its positive Hammett substituent constant (σ_meta = +0.34).

This electron-withdrawing nature has a profound impact on the electron density of both the benzene (B151609) ring and the vinyl group. Consequently, the reactivity of the vinyl group in this compound towards various reagents is altered relative to styrene. This guide will dissect these reactivity changes across three major reaction classes.

Radical Polymerization

The vinyl group of this compound readily undergoes radical polymerization to form poly(this compound). The electron-withdrawing fluorine substituent is expected to influence the rate of polymerization. For radical polymerization of substituted styrenes, a Hammett relationship has been observed, where electron-withdrawing groups generally increase the polymerization rate.[1]

Quantitative Data

| Monomer | Substituent | Hammett Constant (σ) | Apparent Rate Constant (k_app, M⁻¹h⁻¹) |

| 4-Methoxystyrene | 4-OCH₃ | -0.27 | 0.03 |

| 4-Methylstyrene | 4-CH₃ | -0.17 | 0.08 |

| Styrene | H | 0 | 0.15 |

| This compound | 3-F | +0.34 | Data not available |

| 4-Chlorostyrene | 4-Cl | +0.23 | 0.35 |

| 3-Trifluoromethylstyrene | 3-CF₃ | +0.43 | 0.62 |

Data adapted from a study on the ATRP of substituted styrenes and may not be directly comparable to other polymerization methods.

Experimental Protocol: Free Radical Polymerization of this compound

This protocol describes a general procedure for the bulk free-radical polymerization of this compound using azobisisobutyronitrile (AIBN) as the initiator.

Materials:

-

This compound (inhibitor removed by passing through a column of basic alumina)

-

Azobisisobutyronitrile (AIBN), recrystallized from methanol (B129727)

-

Schlenk tube or heavy-walled glass ampule

-

Vacuum line

-

Oil bath

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for dissolution)

Procedure:

-

To a Schlenk tube or glass ampule, add this compound (e.g., 5.0 g, 40.9 mmol).

-

Add AIBN (e.g., 0.034 g, 0.21 mmol, 0.5 mol% relative to monomer).

-

Seal the vessel and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Immerse the sealed vessel in a preheated oil bath at 70 °C.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The viscosity of the mixture will increase significantly.

-

Terminate the polymerization by cooling the vessel in an ice bath.

-

Dissolve the resulting polymer in a minimal amount of THF.

-

Precipitate the polymer by slowly adding the THF solution to a large excess of stirred methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh methanol and dry under vacuum to a constant weight.

Electrophilic Addition to the Vinyl Group

The vinyl group of this compound can undergo electrophilic addition reactions. The strong inductive electron-withdrawing effect of the meta-fluoro substituent deactivates the double bond towards electrophilic attack compared to styrene. This is because the fluorine atom reduces the electron density of the π-system, making it less nucleophilic.

Regioselectivity

In the addition of protic acids (e.g., HBr), the reaction is expected to follow Markovnikov's rule. The initial protonation of the double bond will occur at the terminal carbon (Cβ) to form the more stable benzylic carbocation at the internal carbon (Cα). The electron-withdrawing fluorine atom will destabilize this carbocation relative to the carbocation formed from styrene, thus slowing down the reaction.

Quantitative Data

| Substituted Styrene | Relative Rate of Bromination (k_rel) |

| 4-Methoxystyrene | 3300 |

| 4-Methylstyrene | 17.8 |

| Styrene | 1.0 |

| This compound | Data not available (expected < 1.0) |

| 4-Chlorostyrene | 0.26 |

| 4-Nitrostyrene | 0.003 |

Relative rates are illustrative and depend on specific reaction conditions.

Experimental Protocol: Electrophilic Bromination of this compound

This protocol provides a general method for the electrophilic addition of bromine to this compound.

Materials:

-

This compound

-

Bromine (Br₂)

-